Z-Val-phe-OH

Overview

Description

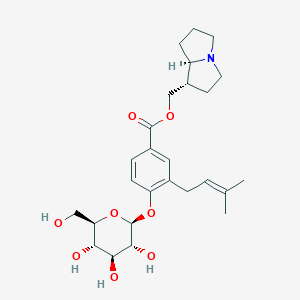

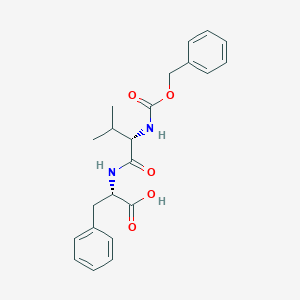

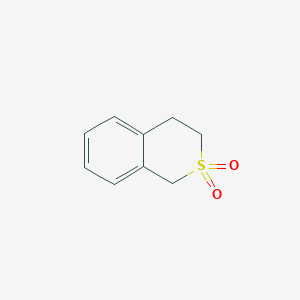

“Z-Val-phe-OH” is a compound with the molecular formula C22H26N2O5 . It is a dipeptide formed from L-valine and L-phenylalanine residues .

Synthesis Analysis

The synthesis of peptides like “Z-Val-phe-OH” can be achieved through various methods including solid-phase and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . A technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles has been reported .Molecular Structure Analysis

The molecular structure of “Z-Val-phe-OH” consists of 22 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-Val-phe-OH” include a density of 1.211 g/cm3, a boiling point of 648.6ºC at 760 mmHg, and a molecular weight of 398.45200 .Scientific Research Applications

Dermatology: Anti-Aging and Skin Care

Z-Val-phe-OH: has been studied for its potential in dermatological applications, particularly in anti-aging and skin care products . Peptides, including Z-Val-phe-OH, are known to play a role in cellular communication which is crucial for maintaining skin health. They are involved in processes such as cell proliferation, migration, and melanogenesis, which can affect skin aging and repair .

Nanomedicine: Drug Delivery Systems

In the realm of nanomedicine , Z-Val-phe-OH is part of the Phe-Phe motif, which is used for the self-assembly of peptides into nanostructures . These nanostructures have promising applications in drug delivery systems, where they can be used to transport therapeutic agents directly to targeted cells or tissues, potentially improving the efficacy and reducing side effects of treatments .

Peptide Synthesis: Enhancing Efficiency

Z-Val-phe-OH: serves as a building block in peptide synthesis. It is used to improve the efficiency of peptide bond formation, which is a fundamental step in creating synthetic peptides for various biochemical applications . Its role in environmentally conscious in-water peptide synthesis is particularly noteworthy, as it aligns with green chemistry principles .

Biochemistry: Enzyme Function Studies

In biochemistry , Z-Val-phe-OH is utilized to study enzyme functions, especially proteases that recognize specific peptide sequences . Understanding how these enzymes interact with peptides like Z-Val-phe-OH can provide insights into their role in physiological processes and the development of new biochemical assays .

Molecular Biology: Structural Studies

Molecular biology: benefits from the use of Z-Val-phe-OH in structural studies of proteins and peptides. The self-assembly properties of peptides containing the Phe-Phe motif, which includes Z-Val-phe-OH, are leveraged to create models that mimic natural protein structures, aiding in the study of molecular interactions and dynamics .

Biotechnology: Biomaterials Development

Lastly, in biotechnology , Z-Val-phe-OH contributes to the development of biomaterials. Its ability to form hydrogels and other structures through peptide self-assembly is exploited to create materials with potential applications in tissue engineering, wound healing, and as scaffolds for cell growth .

Mechanism of Action

Mode of Action

Z-Val-Phe-OH interacts with calpains, inhibiting their proteolytic activity. This interaction is believed to occur through the formation of a complex between the inhibitor and the enzyme, which prevents the enzyme from interacting with its natural substrates .

Pharmacokinetics

As a peptide, it is expected to have relatively low oral bioavailability due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium .

Result of Action

The primary result of Z-Val-Phe-OH’s action is the inhibition of calpain activity, which can have various effects at the cellular level depending on the specific roles of calpains in a given cell type. For example, in cells where calpains are involved in promoting apoptosis, inhibition by Z-Val-Phe-OH could potentially protect against cell death .

Action Environment

The action, efficacy, and stability of Z-Val-Phe-OH can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with calpains. Additionally, the presence of other molecules, such as competing substrates or other inhibitors, can also influence the efficacy of Z-Val-Phe-OH .

Future Directions

properties

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-15(2)19(24-22(28)29-14-17-11-7-4-8-12-17)20(25)23-18(21(26)27)13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINBRUNUJFZFGH-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941313 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Val-phe-OH | |

CAS RN |

19542-51-9 | |

| Record name | N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)